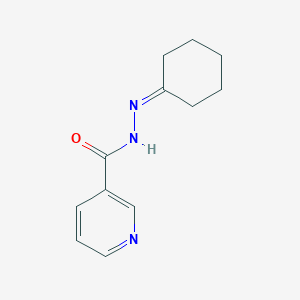
N'-cyclohexylidenenicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexylidenenicotinohydrazide (CNNH) is a chemical compound with potential applications in scientific research. It is a derivative of nicotinic acid and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N'-cyclohexylidenenicotinohydrazide is not fully understood. However, it has been reported to inhibit the activity of enzymes involved in DNA replication and repair, which may contribute to its antitumor activity. This compound has also been shown to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of retroviruses such as HIV.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and inhibit the activity of reverse transcriptase. This compound has also been reported to exhibit antioxidant activity, which may contribute to its potential to treat neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-cyclohexylidenenicotinohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit various biological activities. However, this compound also has limitations, including its potential toxicity and limited solubility in water.
Direcciones Futuras
There are several future directions for research on N'-cyclohexylidenenicotinohydrazide. One potential area of study is its potential to treat neurological disorders, such as Alzheimer's disease. This compound has also been investigated for its potential to treat viral infections, and further research in this area may be warranted. Additionally, the development of more efficient synthesis methods for this compound may facilitate its use in future research.
In conclusion, this compound is a chemical compound with potential applications in scientific research. It has been synthesized using various methods and has been shown to exhibit antitumor, antiviral, and antibacterial activities. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
N'-cyclohexylidenenicotinohydrazide can be synthesized using various methods, including the reaction of nicotinic acid with cyclohexanone and hydrazine hydrate. The reaction takes place in the presence of a catalyst, such as acetic acid, and yields this compound as a yellowish solid. Other methods of synthesis include the reaction of nicotinic acid with cyclohexanone oxime, followed by reduction with sodium borohydride.
Aplicaciones Científicas De Investigación
N'-cyclohexylidenenicotinohydrazide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit antitumor, antiviral, and antibacterial activities. This compound has also been studied for its potential to inhibit the growth of cancer cells and induce apoptosis. In addition, this compound has been investigated for its potential to treat neurological disorders, such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-(cyclohexylideneamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c16-12(10-5-4-8-13-9-10)15-14-11-6-2-1-3-7-11/h4-5,8-9H,1-3,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEMIXKRKQUFEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C2=CN=CC=C2)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-chloro-3-pyridazinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6015274.png)
![{1-[2-(2-fluorophenyl)-1-methylethyl]-2-piperidinyl}methanol](/img/structure/B6015287.png)
![3-{1-[(5-acetyl-3-thienyl)carbonyl]-3-piperidinyl}-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B6015308.png)
![N-methyl-6-{methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B6015311.png)
![3-methyl-4-(4-propoxyphenyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6015313.png)
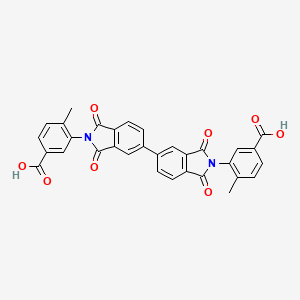
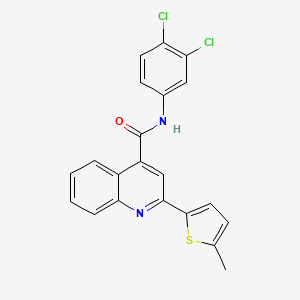
![7,8-dimethyl-1-phenyl-3-(3-pyridinylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B6015326.png)
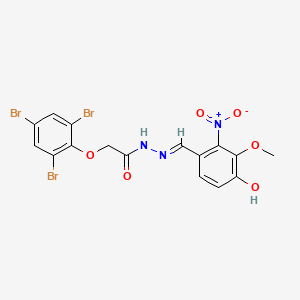
![N-{1-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B6015330.png)
![1-(1-adamantyl)-4-{[4-(4-nitrophenoxy)phenyl]sulfonyl}piperazine](/img/structure/B6015334.png)
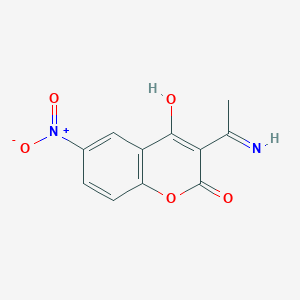
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6015361.png)
![[1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6015368.png)